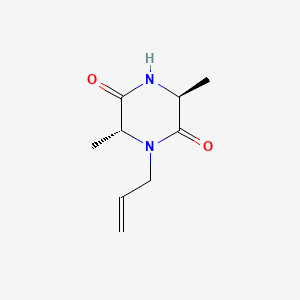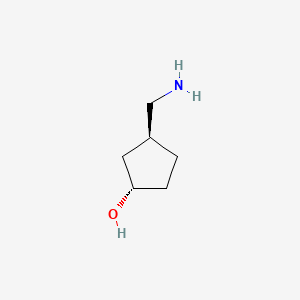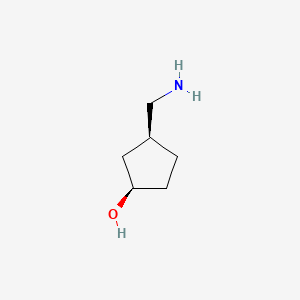
Phthalic Acid Anhydride-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalic Acid Anhydride-13C2 is a labeled compound of phthalic anhydride, where two carbon atoms are replaced with the isotope carbon-13. This compound is primarily used in research to trace and study chemical reactions and pathways due to the presence of the carbon-13 isotope. Phthalic anhydride itself is a white solid with the chemical formula C8H4O3 and is widely used in the production of plasticizers, resins, and dyes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phthalic Acid Anhydride-13C2 can be synthesized through the oxidation of naphthalene or ortho-xylene in the presence of a vanadium pentoxide catalyst. The process involves the gas-phase oxidation of these precursors using molecular oxygen . The reaction conditions typically include high temperatures around 350-400°C and the use of a fluidized bed reactor to ensure efficient contact between the reactants and the catalyst .
Industrial Production Methods: The industrial production of phthalic anhydride involves the catalytic oxidation of ortho-xylene or naphthalene. The process is carried out in a fixed-bed or fluidized-bed reactor with vanadium pentoxide as the catalyst. The reaction produces phthalic anhydride along with by-products such as carbon dioxide and water . The product is then purified through distillation and crystallization to obtain high-purity phthalic anhydride .
Analyse Des Réactions Chimiques
Types of Reactions: Phthalic Acid Anhydride-13C2 undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form phthalic acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Substitution: Undergoes electrophilic substitution reactions due to the presence of the anhydride group.
Common Reagents and Conditions:
Hydrolysis: Water, typically under acidic or basic conditions.
Esterification: Alcohols in the presence of an acid catalyst such as sulfuric acid.
Amidation: Amines, often under mild heating conditions.
Major Products:
Hydrolysis: Phthalic acid.
Esterification: Phthalate esters.
Amidation: Phthalimides.
Applications De Recherche Scientifique
Phthalic Acid Anhydride-13C2 is extensively used in scientific research due to its labeled carbon atoms. Some of its applications include:
Tracer Studies: Used to trace chemical pathways and reactions in organic synthesis.
NMR Spectroscopy: Utilized in nuclear magnetic resonance spectroscopy to study molecular structures and dynamics.
Isotope Labeling: Employed in isotope labeling studies to investigate metabolic pathways in biological systems
Mécanisme D'action
The primary mechanism of action of Phthalic Acid Anhydride-13C2 involves its ability to undergo hydrolysis to form phthalic acid. This hydrolysis reaction is facilitated by the presence of water or alcohols. The phthalic acid formed can then participate in various biological and chemical processes, including acting as an antioxidant and anti-inflammatory agent . The compound’s reactivity is primarily due to the anhydride group, which makes it highly reactive towards nucleophiles .
Comparaison Avec Des Composés Similaires
Phthalic Acid Anhydride-13C2 can be compared with other anhydrides such as:
Maleic Anhydride: Similar in reactivity but differs in structure and applications.
Succinic Anhydride: Also undergoes hydrolysis and esterification but has different industrial uses.
Acetic Anhydride: More commonly used in acetylation reactions and has a simpler structure.
Uniqueness: this compound is unique due to the presence of carbon-13 isotopes, making it valuable for research applications that require tracing and studying specific chemical pathways .
By understanding the properties, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Propriétés
Numéro CAS |
1239918-30-9 |
|---|---|
Formule moléculaire |
C8H4O3 |
Poids moléculaire |
150.102 |
Nom IUPAC |
2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H/i7+1,8+1 |
Clé InChI |
LGRFSURHDFAFJT-BFGUONQLSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)OC2=O |
Synonymes |
1,2-Benzenedicarboxylic Anhydride-13C2; 1,3-Phthalandione-13C2; 2-Benzofuran-1,3-dione-13C2; Araldite HT 901-13C2; ESEN-13C2; HT 901-13C2; NSC 10431-13C2; Phthalandione-13C2; Phthalanhydride-13C2; Phthalic acid anhydride-13C2; Retarder AK-13C2; Retar |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




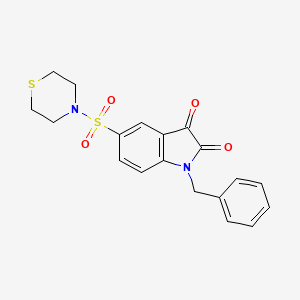
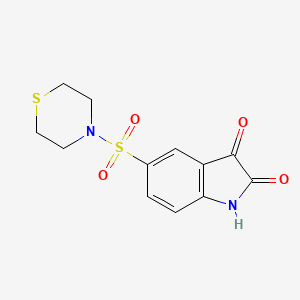
![2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4](/img/structure/B587874.png)
